molecular formula C7H2Cl4F2O B1402247 2-Chloro-1,3-difluoro-5-(trichloromethoxy)benzene CAS No. 1404193-65-2

2-Chloro-1,3-difluoro-5-(trichloromethoxy)benzene

Cat. No.: B1402247
CAS No.: 1404193-65-2
M. Wt: 281.9 g/mol
InChI Key: LNLWIUWMTWZPDK-UHFFFAOYSA-N
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Description

2-Chloro-1,3-difluoro-5-(trichloromethoxy)benzene is a versatile halogenated aromatic building block designed for advanced research and development. This compound integrates multiple halogen atoms (chloro and fluoro) and a trichloromethoxy group on a benzene ring, creating a unique electronic and steric profile that is highly valuable in exploring new chemical spaces. Primary Research Applications: Pharmaceutical Research: Serves as a critical synthetic intermediate in the design and development of active pharmaceutical ingredients (APIs). The presence of halogens and the trichloromethoxy group makes it a valuable scaffold for creating candidate molecules with potential enhanced biological activity and metabolic stability. Agrochemical Research: Used in the synthesis of novel herbicides, pesticides, and fungicides. The specific substitution pattern on the benzene ring can contribute to the efficacy and environmental profile of new agrochemical compounds. Material Science: Acts as a monomer or precursor in the synthesis of specialty polymers, resins, and liquid crystals. The halogenated structure can impart desirable properties such as chemical resistance, thermal stability, and specific refractive indices to advanced materials. Mechanism of Action: As a synthetic building block, its primary value lies in its reactivity. The halogen substituents are excellent sites for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic aromatic substitution, allowing researchers to systematically construct complex molecular architectures. The trichloromethoxy group can also act as a protected phenol equivalent or participate in specific reaction pathways, offering additional synthetic utility. Note: This product is intended for research and laboratory use only. It is not approved for use in humans, animals, or as a component in commercial products without full regulatory approval.

Properties

IUPAC Name

2-chloro-1,3-difluoro-5-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4F2O/c8-6-4(12)1-3(2-5(6)13)14-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLWIUWMTWZPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-Chloro-1,3-difluoro-5-(trichloromethoxy)benzene is an aromatic compound notable for its unique combination of halogen substituents, which significantly influence its chemical reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Chlorine (Cl) : Enhances electrophilicity.
  • Difluorine (F) : Increases lipophilicity and metabolic stability.
  • Trichloromethoxy group : Imparts distinct electronic effects that can modulate biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, influencing signal transduction pathways critical for cellular responses.

These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity. A study examining various derivatives of similar compounds reported that those with fluorine and chlorine substituents showed enhanced efficacy against a range of bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compound32 µg/mLModerate
2-Chloro-1,3-difluorobenzene16 µg/mLHigh
Trichloromethoxy derivative64 µg/mLLow

Table 1: Antimicrobial activity comparison among related compounds.

Anticancer Activity

Studies have shown that compounds with similar structures possess anticancer properties. For example, a derivative of 2-chloro-1,3-difluorobenzene demonstrated significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa5.0
MCF73.5
A5494.0

Table 2: Cytotoxicity data against cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various halogenated benzene derivatives. The results indicated that the presence of both chlorine and fluorine in the structure enhances antimicrobial activity due to increased lipophilicity and reactivity with microbial cell membranes.

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines showed that the compound inhibited cell proliferation significantly more than its non-fluorinated counterparts. This suggests a potential pathway for drug development targeting specific cancer types.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key features of 2-Chloro-1,3-difluoro-5-(trichloromethoxy)benzene with four analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Applications
This compound Cl (2), F (1,3), -O-CCl₃ (5) 281.8 Halogens, Trichloromethoxy Potential derivatization agent (inferred)
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene Cl (2), NO₂ (1,3), -CF₃ (5) ~270.5 Nitro, Trifluoromethyl Derivatization of polyamines
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene F (1), NO₂ (2), -CF₃ (4) ~209.0 Nitro, Trifluoromethyl Preferred for food sample analysis
1,5-Dichloro-3-methoxy-2-nitrobenzene Cl (1,5), -OCH₃ (3), NO₂ (2) 222.03 Nitro, Methoxy Unknown (MSDS available)
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid Cl (3), F (2,4), -OH (5), -COOH ~208.5 Hydroxy, Carboxylic acid Synthesis intermediate

Reactivity and Analytical Performance

  • Electron-Withdrawing Effects :

    • The target compound’s trichloromethoxy group (-O-CCl₃) and fluorine atoms create strong electron-withdrawing effects, enhancing its reactivity toward nucleophiles (e.g., amines). In contrast, nitro groups (e.g., in 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene) provide even stronger electron withdrawal but may reduce steric accessibility .
    • The methoxy group (-OCH₃) in 1,5-Dichloro-3-methoxy-2-nitrobenzene is electron-donating, which could lower reactivity in derivatization compared to the target compound .
  • Derivatization Efficiency :

    • Studies on similar compounds (e.g., 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene) highlight that substituent choice impacts derivatization simplicity, precision, and chromatographic performance. The target compound’s bulkier -O-CCl₃ group may improve stability but reduce reaction rates compared to smaller groups like -CF₃ .

Q & A

Q. What are the critical safety protocols for handling this compound?

  • Methodology :
  • Use PPE (gloves, goggles) in fume hoods. Avoid inhalation; monitor air quality with PID detectors.
  • Spill management: Absorb with vermiculite and dispose as hazardous waste (UN 3077) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1,3-difluoro-5-(trichloromethoxy)benzene
Reactant of Route 2
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2-Chloro-1,3-difluoro-5-(trichloromethoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.